molecular formula C9H9BrF2O2 B13090925 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

Cat. No.: B13090925
M. Wt: 267.07 g/mol
InChI Key: ANMQFUVUJAJDQL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene is an organic compound with the molecular formula C9H9BrF2O2 This compound is characterized by the presence of bromomethyl, difluoro, and dimethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,4-difluoro-1,5-dimethoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, resulting in the selective bromination of the methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives with new functional groups.

    Oxidation: Formation of 2,4-difluoro-1,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-difluoro-1,5-dimethoxybenzene.

Scientific Research Applications

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)benzene: Lacks the difluoro and dimethoxy groups, resulting in different reactivity and applications.

    2,4-Difluoro-1,5-dimethoxybenzene: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    3-(Chloromethyl)-2,4-difluoro-1,5-dimethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

Uniqueness

3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene is unique due to the combination of bromomethyl, difluoro, and dimethoxy groups, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-6-3-7(14-2)9(12)5(4-10)8(6)11/h3H,4H2,1-2H3

InChI Key

ANMQFUVUJAJDQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)CBr)F)OC

Origin of Product

United States

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